molecular formula C6H9NO B13505337 2-Azaspiro[3.3]heptan-5-one

2-Azaspiro[3.3]heptan-5-one

Cat. No.: B13505337
M. Wt: 111.14 g/mol
InChI Key: MULHFIDPZFSUPT-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptan-5-one is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azaspiro[3.3]heptan-5-one typically involves the cyclization of appropriate precursors. One common method includes the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic scaffold . Another approach involves the thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate, followed by reduction of the resulting β-lactam with alane .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely follow similar routes as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.3]heptan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 2-Azaspiro[3.3]heptan-5-one exerts its effects is primarily through its interaction with biological targets. The spirocyclic structure provides rigidity, which enhances the compound’s ability to bind selectively to specific molecular targets. This selectivity is crucial for the development of drugs with fewer side effects . The compound can interact with various enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Azaspiro[3.3]heptan-5-one stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to serve as a scaffold for the development of bioactive compounds makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

2-azaspiro[3.3]heptan-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-1-2-6(5)3-7-4-6/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULHFIDPZFSUPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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